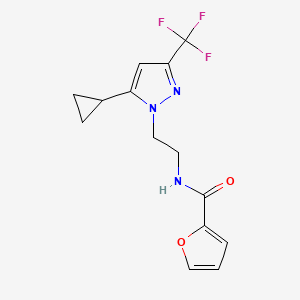
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrazole core, adorned with a cyclopropyl and trifluoromethyl group, linked to a furan-2-carboxamide chain. This structural complexity lends the molecule a unique set of properties, making it an object of interest in various fields such as medicinal chemistry, material science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide generally follows multi-step synthetic procedures. Initial steps often involve the formation of the pyrazole ring through cyclization reactions involving diketones or enones. The introduction of the cyclopropyl and trifluoromethyl groups typically requires specialized reagents and conditions, such as cyclopropylboronic acid for cyclopropylation and trifluoromethylation reagents like Ruppert-Prakash reagent (CF3SiMe3). Final steps include coupling the pyrazole derivative with a furan-2-carboxylic acid derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production of this compound may involve streamlined synthetic routes, optimized for cost, yield, and safety. Catalytic processes and high-throughput techniques are commonly employed to minimize resource usage and environmental impact. Solvent selection and recycling, as well as precise control of reaction parameters, are critical for the large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: Under oxidative conditions, the pyrazole ring and cyclopropyl group may be susceptible to cleavage or transformation, forming various oxidized products.
Reduction: The compound can be reduced under hydrogenation conditions to alter the pyrazole or furan moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, CrO3, and peracids.
Reduction Reagents: H2 with Pd/C, LiAlH4.
Substitution Conditions: Friedel-Crafts conditions, nucleophiles like NaOEt.
Major Products
The major products from these reactions typically retain the core pyrazole-furan structure but feature various modifications that expand their chemical utility and application scope.
Applications De Recherche Scientifique
This compound has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Investigated for its biological activity, particularly as an enzyme inhibitor or receptor modulator.
Medicine: Explored for potential therapeutic applications in treating diseases due to its unique interactions with biological targets.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is mediated through its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into the active sites of these targets, altering their function. Pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide stands out due to its unique trifluoromethyl group and cyclopropyl moiety. These functional groups impart distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Similar Compounds
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
These analogs share the core structure but vary in their substituents, leading to differences in their reactivity and application.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and broad range of reactions make it a valuable tool for researchers and industrial chemists alike.
Propriétés
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-10(9-3-4-9)20(19-12)6-5-18-13(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQTXUWWJPIMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
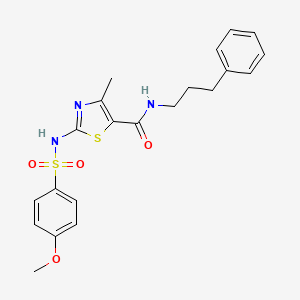
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2459876.png)
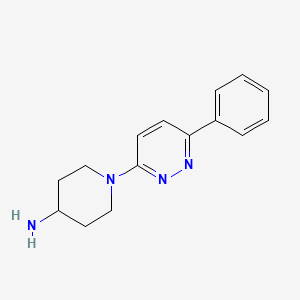
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)
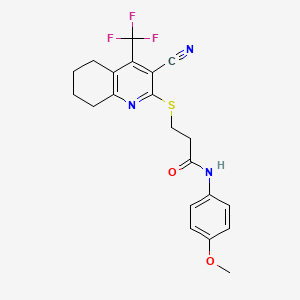
![2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2459881.png)
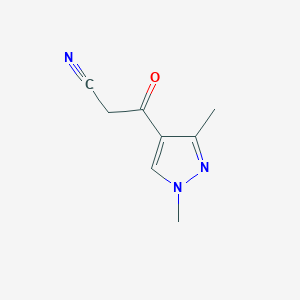
![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)
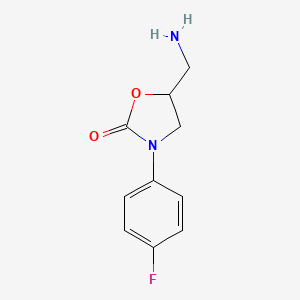
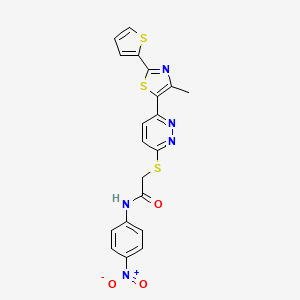
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)
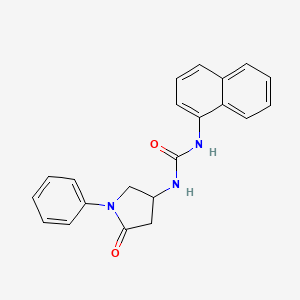
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)
